8,12-Octadecadienoic acid

Description

Historical Context and Discovery of 8,12-Octadecadienoic Acid

The precise historical account of the initial discovery, isolation, or synthesis of this compound is not well-documented in major scientific publications. Its identity is formally recognized in chemical databases, such as PubChem, under the CAS number 26764-25-0. nih.gov The compound is classified as a lipid and a member of the unsaturated fatty acid class. nih.gov

While a definitive discovery timeline is elusive, its existence as a potential, less common isomer has been acknowledged within the broader study of fatty acids. Its formal documentation in chemical libraries allows it to be used as a reference standard in advanced analytical techniques like mass spectrometry and chromatography, which are essential for distinguishing between various fatty acid isomers in complex biological samples. There is a report of its presence in the plant Ilex integra, though this finding has not led to extensive follow-up research on its biosynthesis or function in this species. nih.gov

Academic Significance and Research Gaps in the Study of this compound

The academic significance of this compound is currently defined more by the absence of research than by a body of established findings. This stands in stark contrast to the vast scientific interest in other C18:2 isomers. For example, linoleic acid (9,12-octadecadienoic acid) is an essential omega-6 fatty acid in humans, serving as a precursor for arachidonic acid and a host of signaling molecules called eicosanoids. wikipedia.org Similarly, conjugated linoleic acids (CLAs), such as the 10E,12Z-isomer, are extensively studied for their effects on metabolism and immune function. lipidmaps.org

Metabolites of these other isomers, such as various hydroperoxy-octadecadienoic acids (HPODEs), hydroxy-octadecadienoic acids (HODEs), and oxo-octadecadienoic acids (oxo-ODAs), are recognized as important markers of lipid peroxidation and cellular signaling molecules. ebi.ac.ukresearcher.liferesearchgate.net However, analogous studies on the metabolic pathways and biological activities of this compound and its potential derivatives are conspicuously absent.

The primary research gaps concerning this compound include:

Natural Occurrence and Abundance: Beyond a singular mention in Ilex integra, there is a lack of comprehensive screening to determine its presence and concentration in various plants, animals, and microorganisms. nih.gov

Metabolic Pathways: The biosynthetic and metabolic pathways for this compound are unknown. It is unclear how it might be synthesized or degraded by living organisms and which enzymes, if any, interact with it.

Biological Activity: There is a significant void in the understanding of its biological functions. Research has not yet explored whether it possesses unique signaling properties or metabolic effects that differ from other, more common octadecadienoic acid isomers.

This lack of focused investigation means that the potential roles of this compound in nutrition, cellular physiology, and pathology remain entirely speculative.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (8E,12E)-octadeca-8,12-dienoic acid | nih.gov |

| Molecular Formula | C₁₈H₃₂O₂ | nih.gov |

| Molecular Weight | 280.4 g/mol | nih.gov |

| CAS Number | 26764-25-0 | nih.gov |

| ChEBI ID | 196558 | nih.gov |

| Classification | Fatty Acyls [FA] -> Unsaturated fatty acids [FA0103] | nih.gov |

Comparative Research Focus on Octadecadienoic Acid (C18:2) Isomers

| Isomer | Common Name / Type | Primary Research Areas |

| 9,12-Octadecadienoic acid | Linoleic Acid | Essential fatty acid nutrition, precursor to arachidonic acid and eicosanoids, role in skin barrier function. wikipedia.org |

| 9,11- and 10,12-Octadecadienoic acid | Conjugated Linoleic Acid (CLA) | Effects on body composition, immune function modulation, insulin (B600854) sensitivity, activation of PPAR receptors. lipidmaps.orgcaymanchem.com |

| This compound | N/A | No established area of focused research; significant research gaps exist. |

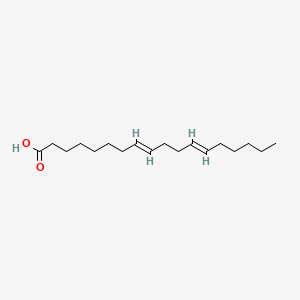

Structure

2D Structure

3D Structure

Properties

CAS No. |

26764-25-0 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(8E,12E)-octadeca-8,12-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,10-11H,2-5,8-9,12-17H2,1H3,(H,19,20)/b7-6+,11-10+ |

InChI Key |

FVIFMUSFIUXENC-MVQNEBOGSA-N |

SMILES |

CCCCCC=CCCC=CCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/CC/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCCC=CCCCCCCC(=O)O |

Synonyms |

7 trans,9 cis-octadecadienoic acid octadecadienoic acid |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomerism of 8,12 Octadecadienoic Acid

Systematic IUPAC Nomenclature and Chemical Classification

8,12-Octadecadienoic acid is a fatty acid with an 18-carbon chain and two double bonds located at the 8th and 12th carbon positions. The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) depends on the geometry of the double bonds. For instance, the isomer with both double bonds in the trans configuration is named (8E,12E)-octadeca-8,12-dienoic acid. nih.gov This compound is classified as a lipid and falls under the category of long-chain fatty acids. nih.gov

Below is an interactive data table summarizing the key chemical identifiers for this compound.

| Identifier Type | Value |

|---|---|

| Molecular Formula | C18H32O2 |

| Molecular Weight | 280.4 g/mol |

| CAS Number | 26764-25-0 |

| IUPAC Name (E,E isomer) | (8E,12E)-octadeca-8,12-dienoic acid nih.gov |

| PubChem CID | 5312488 nih.gov |

| ChEBI ID | 196558 nih.gov |

Positional and Geometric Isomers of Octadecadienoic Acid Relevant to this compound

Octadecadienoic acids are a class of fatty acids that includes numerous positional and geometric isomers. Positional isomers differ in the location of their double bonds along the carbon chain, while geometric isomers differ in the spatial arrangement (cis or trans) of the substituents around the double bonds.

While linoleic acid (9,12-octadecadienoic acid) is the most well-known octadecadienoic acid, the 8,12-isomer also exists in several geometric forms. wikipedia.orgnih.gov These isomers are defined by the configuration of the double bonds at the 8th and 12th positions.

cis-cis(Z,Z) Configurations

The (8Z,12Z)-octadeca-8,12-dienoic acid isomer features both double bonds in the cis configuration. This arrangement results in a bent molecular structure. While less common than its conjugated linoleic acid (CLA) counterparts, this isomer is a structural variant within the broader family of octadecadienoic acids.

trans-trans(E,E) Configurations

The (8E,12E)-octadeca-8,12-dienoic acid isomer has both of its double bonds in the trans configuration. nih.gov This results in a more linear and rigid molecular shape compared to the cis-cis isomer. The IUPAC name for this specific isomer is (8E,12E)-octadeca-8,12-dienoic acid. nih.gov

cis-trans(Z,E) andtrans-cis(E,Z) Configurations

Mixed-configuration isomers also exist, including (8Z,12E)-octadeca-8,12-dienoic acid and (8E,12Z)-octadeca-8,12-dienoic acid. nih.gov These isomers have one cis and one trans double bond, leading to unique three-dimensional structures that influence their physical and chemical properties. For example, (8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid is a known derivative, highlighting the existence of the (E,Z) backbone. nih.gov

The table below summarizes the different geometric isomers of this compound.

| Isomer Configuration | Systematic Name |

|---|---|

| cis-cis (Z,Z) | (8Z,12Z)-octadeca-8,12-dienoic acid |

| trans-trans (E,E) | (8E,12E)-octadeca-8,12-dienoic acid nih.gov |

| cis-trans (Z,E) | (8Z,12E)-octadeca-8,12-dienoic acid |

| trans-cis (E,Z) | (8E,12Z)-octadeca-8,12-dienoic acid nih.gov |

Stereochemical Considerations and Chiral Forms of Functionalized Derivatives

When this compound undergoes functionalization, such as the addition of a hydroxyl (-OH) or hydroperoxy (-OOH) group, new stereochemical properties can emerge. If the functional group is added to a carbon atom that is not part of a double bond, that carbon can become a chiral center, leading to the formation of enantiomers (R and S forms).

A notable example is the formation of hydroxy and hydroperoxy derivatives. For instance, 10-hydroxy-(8E,12Z)-octadecadienoic acid (10-HODE) and 10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE) are functionalized derivatives where a hydroxyl or hydroperoxy group is located at the 10th carbon. nih.govnih.gov The C-10 position in these molecules is a chiral center.

Research has shown that the enzymatic formation of these derivatives can be highly stereospecific. In studies with mushrooms like Lentinula edodes and Tricholoma matsutake, the enzymatic conversion of linoleic acid was found to produce (S)-10-HODE with a high enantiomeric excess. nih.gov This indicates a stereochemical correlation where the formation of (R)-1-octen-3-ol is linked to the production of (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid. nih.gov Similarly, the biosynthesis of colneleic acid from (9S)-hydroperoxyoctadeca-(10E, 12Z)-dienoic acid involves the stereospecific removal of the pro-R hydrogen at the C-8 position. rsc.orgrsc.org The stereochemistry of these functionalized derivatives is crucial as different enantiomers can exhibit distinct biological activities.

The table below lists examples of functionalized derivatives and their stereochemical features.

| Derivative Name | Functional Group | Chiral Center | Observed Stereoisomers |

|---|---|---|---|

| 10-hydroxy-(8E,12Z)-octadecadienoic acid | -OH | C-10 | (S)-10-HODE nih.gov |

| 10-hydroperoxy-(8E,12Z)-octadecadienoic acid | -OOH | C-10 | (S)-10-HPODE nih.gov |

| (9S)-hydroperoxyoctadeca-(10E, 12Z)-dienoic acid | -OOH | C-9 | 9S rsc.orgrsc.org |

Natural Occurrence and Distribution of 8,12 Octadecadienoic Acid in Biological Systems

Occurrence in Plant Species and Seed Oils

The 8,12-octadecadienoic acid is a fatty acid that has been identified in various plant species, particularly within their seed oils. Its presence is often alongside other, more common fatty acids.

Specific Plant Families and Genera

While not as widespread as some other fatty acids, this compound and its isomers have been reported in specific plant families and genera.

Bignoniaceae: The seed oil of Chilopsis linearis (Desert Willow) contains trans-9-trans-12-octadecadienoic acid, estimated to be about 15% of the total fatty acids. researchgate.net This particular isomer is considered uncommon. The oil also contains catalpic acid, another unusual fatty acid. researchgate.net

Asteraceae (Compositae): Calendula officinalis is known for producing calendic acid (trans-8,trans-10,cis-12-octadecatrienoic acid), a conjugated isomer of linolenic acid, which can make up 62.8% of its fatty acid profile. aocs.org While not this compound itself, this highlights the family's capacity to synthesize unusual fatty acid structures.

Lythraceae: Pomegranate (Punica granatum) seeds are a rich source of punicic acid (cis-9,trans-11,cis-13-octadecatrienoic acid), reaching up to 86%. aocs.org

Cucurbitaceae: The Chinese bitter gourd, Momordica charantia, contains high levels of α-eleostearic acid (cis,trans,trans-9,11,13-octadecatrienoic acid), up to 68%. aocs.org Another member of this family, Momordica balsamina, is a source of punicic acid (50%). aocs.org

Other Plant Sources: 9,12-Octadecadienoic acid has also been reported in Arisaema tortuosum and Humulus lupulus. nih.gov Additionally, it has been found in Ilex integra. nih.gov The methyl ester of 9,12-octadecadienoic acid has been identified in oat meal extract (Avena sativa). researchgate.net

Table 1: Occurrence of this compound Isomers and Related Fatty Acids in Plant Species

| Plant Species | Family | Fatty Acid | Concentration in Seed Oil |

| Chilopsis linearis | Bignoniaceae | trans-9-trans-12-Octadecadienoic acid | ~15% |

| Calendula officinalis | Asteraceae | trans,trans,cis-8,10,12-Octadecatrienoic acid (Calendic acid) | 62.8% |

| Punica granatum | Lythraceae | cis-9,trans-11,cis-13-Octadecatrienoic acid (Punicic acid) | 86% |

| Momordica charantia | Cucurbitaceae | cis,trans,trans-9,11,13-Octadecatrienoic acid (α-Eleostearic acid) | up to 68% |

| Momordica balsamina | Cucurbitaceae | cis,trans,cis-9,11,13-Octadecatrienoic acid (Punicic acid) | 50% |

Quantitative Distribution Across Plant Tissues

The concentration of this compound and its isomers can vary significantly not only between plant species but also across different tissues of the same plant.

Seeds: As indicated in the table above, the highest concentrations of these unusual fatty acids are typically found in the seed oils. researchgate.netaocs.org

Other Tissues: While seeds are the primary storage site, fatty acids are fundamental components of plant cell membranes in all tissues, including leaves, stems, and roots. nih.gov However, the specific distribution and concentration of this compound in these other tissues are less well-documented compared to seed oils. Wounding of plant leaves, such as in Arabidopsis, can induce the synthesis of various oxygenated fatty acid derivatives, indicating a dynamic role for these compounds in plant physiology. pnas.org

Presence in Microorganisms (Bacteria, Fungi, Algae)

Microorganisms, including bacteria, fungi, and algae, are also known to produce a variety of fatty acids, including isomers of octadecadienoic acid.

Isolation from Endophytic Fungi and Actinomycetes

Endophytic fungi, which live within plant tissues without causing disease, are a recognized source of bioactive compounds.

Fusarium oxysporum: An endophytic strain of Fusarium oxysporum has been shown to produce (9Z,12Z)-octadecadienoic acid. mbimph.com

Humicola fuscoatra: This endophytic fungus, isolated from the medicinal plant Adhatoda vasica, was found to produce octadecanoic acid among other bioactive compounds. mbimph.com

Other Endophytes: Studies on endophytic fungi isolated from various plants, such as Ocimum basilicum and Ammi visnaga, have identified hexadecanoic acid as a common product. ekb.eg Endophytic bacteria isolated from Urtica dioica (stinging nettle) have been shown to produce the methyl ester of (Z,Z)-9,12-octadecadienoic acid. nih.gov

Actinomycetes: A study of 88 actinomycete isolates identified Streptomyces violaceusniger as producing n-hexadecenoic acid, which exhibited antifungal properties. mdpi.com

Contribution of Gut Microbiota to Isomer Profiles

The gut microbiota plays a crucial role in metabolizing dietary fatty acids, leading to a diverse array of isomers.

Biotransformation of Linoleic Acid: Gut bacteria can convert linoleic acid (cis-9, cis-12-octadecadienoic acid) into various isomers and their hydroxylated or oxidized derivatives. nih.gov Lactobacillus plantarum, for instance, can produce intermediates like 10-hydroxy-cis-12-octadecenoic acid and 10-hydroxyoctadecanoic acid during the conversion of linoleic acid to conjugated linoleic acids (CLAs). nih.govpnas.org

Isomer Production: Specific gut bacteria are associated with the production of particular fatty acid isomers. For example, Enterococcus faecalis, Bifidobacterium longum, and Lactobacillus acidophilus can produce trans-10-octadecenoic acid from oleic acid. acs.org

Impact on Host: The metabolic activities of gut microbes significantly alter the fatty acid profiles in the host. pnas.org Studies comparing germ-free and specific-pathogen-free mice have shown that the presence of gut microbiota leads to higher levels of hydroxy fatty acids derived from linoleic and oleic acids in the colon, small intestine, and plasma. pnas.org This demonstrates that a significant portion of fecal metabolites are products of the gut microbiome. nih.gov

Table 2: Fatty Acid Metabolites Produced by Gut Microbiota from Linoleic Acid

| Precursor Fatty Acid | Microbial Species (Example) | Metabolite |

| Linoleic Acid | Lactobacillus plantarum | 10-hydroxy-cis-12-octadecenoic acid |

| Linoleic Acid | Lactobacillus plantarum | 10-hydroxyoctadecanoic acid |

| Linoleic Acid | Lactobacillus plantarum | 10-oxooctadecanoic acid |

| Oleic Acid | Enterococcus faecalis | trans-10-octadecenoic acid |

| Oleic Acid | Bifidobacterium longum | trans-10-octadecenoic acid |

| Oleic Acid | Lactobacillus acidophilus | trans-10-octadecenoic acid |

Occurrence in Animal Tissues and Secretions (Non-Human Specific)

Isomers of this compound have been identified in various animal products, often as a result of diet and microbial activity in the digestive tract.

Ruminant-Derived Foods: 9(E),12(Z)-Octadecadienoic acid has been found as a minor component in bovine milk fat. caymanchem.com This is often a result of the biohydrogenation of dietary polyunsaturated fatty acids by rumen bacteria.

Animal Tissues: The levels of certain isomers can be influenced by diet. For example, the amount of 9(E),12(Z)-octadecadienoic acid in rabbit meat increases when their diet is supplemented with heated sunflower oil. caymanchem.com

General Lipid Profiles

This compound has been reported as a constituent of the lipid profile of certain organisms. In the plant kingdom, it has been identified in Ilex integra, a species of holly native to East Asia. nih.govresearchgate.netjst.go.jp Research on the seeds of Ilex integra has confirmed the presence of octadecadienoic acids as major components of its fatty acid makeup. researchgate.netjst.go.jp

In humans, the presence of this compound has been detected in various tissues and fluids. The Human Metabolome Database lists this compound as a substance expected to be found in blood, although it is categorized as "Expected but not Quantified." More recent analytical studies have enabled the de novo identification of this fatty acid isomer in human plasma, human cancer cell lines, and in vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants.

An isomer of this compound, specifically trans-9-trans-12-octadecadienoic acid, has been identified as a significant component of the seed oil of Chilopsis linearis, where it is estimated to constitute about 15% of the total fatty acids.

Table 1: Documented Natural Occurrence of this compound and Its Isomers

| Biological System | Organism/Tissue | Specific Isomer/Compound | Notes |

|---|---|---|---|

| Plant Kingdom | Ilex integra (Holly) | This compound | Identified as a component of the seed's fatty acids. nih.govresearchgate.netjst.go.jp |

| Chilopsis linearis (Desert willow) | trans-9-trans-12-Octadecadienoic acid | Found in the glyceride oil of the seeds. mdpi.com | |

| Human | Blood | This compound | Listed as an expected, but not quantified, metabolite. |

| Plasma, Cancer cell lines, Vernix caseosa | This compound | Identified through advanced analytical workflows. |

Presence as Metabolites or Precursors

While the metabolic pathways directly involving this compound are not as extensively documented as those for more common fatty acids, its existence as a di-unsaturated 18-carbon fatty acid suggests its potential involvement in lipid metabolic networks. The metabolism of its isomers, particularly linoleic acid (9,12-octadecadienoic acid), provides a well-studied framework for its potential biotransformation.

Linoleic acid is a known precursor for a class of signaling molecules called octadecanoids. plos.org It is metabolized by various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. nih.gov These enzymatic reactions lead to the formation of a diverse array of oxygenated metabolites, such as hydroperoxides, hydroxides (e.g., hydroxy-octadecadienoic acids or HODEs), and epoxides. nih.gov For example, plant lipoxygenases can oxygenate linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD) or 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HPOD). kyoto-u.ac.jp

In fungi, such as the sewage fungus Leptomitus lacteus, linoleic acid is metabolized to R-8-hydroxy-9Z,12Z-octadecadienoic acid (8R-HODE). frontiersin.org Furthermore, gut microbiota, including species like Lactobacillus plantarum and Lactobacillus acidophilus, can convert linoleic acid into various hydroxy fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid. frontiersin.org These microbial transformations highlight the role of gut bacteria in modifying dietary fatty acids into bioactive metabolites.

Given that this compound shares the same molecular formula and degree of unsaturation as linoleic acid, it is plausible that it could also serve as a substrate for similar enzymatic pathways, potentially leading to the formation of a unique set of oxygenated derivatives. However, specific studies detailing the enzymatic conversion of this compound are limited. Research into the metabolism of other related fatty acids, such as the conversion of 9,12-hexadecadienoic acid (a C16 diene) to 8,11,14-octadecatrienoic acid in rat liver cells through elongation and desaturation, suggests the types of metabolic transformations that C18 dienoic acids can undergo. nih.govkyoto-u.ac.jp

Biosynthesis and Enzymatic Pathways of 8,12 Octadecadienoic Acid

De Novo Biosynthesis Pathways in Prokaryotic and Eukaryotic Organisms

De novo fatty acid synthesis is a fundamental process in all living organisms, providing the primary building blocks for more complex lipids. In both prokaryotes and eukaryotes, the synthesis of long-chain fatty acids starts from smaller precursors. aocs.org

In prokaryotes and the plastids of plants, a Type II fatty acid synthase (FAS) system is utilized. scispace.comportlandpress.com This system consists of individual, soluble enzymes that catalyze each step of the fatty acid synthesis pathway. portlandpress.com The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid biosynthesis. aocs.org Through a series of condensation, reduction, and dehydration reactions, the acyl chain is elongated, typically resulting in palmitic acid (16:0) and stearic acid (18:0) as primary products. aocs.orgfrontiersin.org

The direct de novo synthesis of 8,12-octadecadienoic acid is not a standard pathway. Instead, its precursors, such as linoleic acid (9,12-octadecadienoic acid), are synthesized from oleic acid, which is a product of the primary fatty acid synthesis pathway. aocs.org

Table 1: Comparison of De Novo Fatty Acid Synthesis Systems

| Feature | Prokaryotic (Type II FAS) | Eukaryotic (Type I FAS) |

| Enzyme Structure | Dissociated, monofunctional proteins | Single, large multifunctional polypeptide |

| Location | Cytosol (bacteria), Plastids (plants) | Cytosol |

| Primary Products | Palmitic acid, Stearic acid | Palmitic acid, Stearic acid |

| Acyl Carrier | Acyl Carrier Protein (ACP) | Acyl Carrier Domain (part of the polypeptide) |

Enzymology of this compound Formation

The generation of this compound and its derivatives from precursor fatty acids is orchestrated by a suite of enzymes that introduce double bonds and functional groups.

Desaturase and Elongase Systems

Desaturase and elongase enzyme systems are fundamental to the production of polyunsaturated fatty acids (PUFAs) from saturated and monounsaturated precursors. nih.gov These enzymes are typically membrane-bound and are located in the endoplasmic reticulum and chloroplasts. aocs.org

Desaturases, encoded by FAD (fatty acid desaturase) genes, introduce double bonds at specific positions in the fatty acid chain. aocs.org For instance, the conversion of oleic acid (18:1) to linoleic acid (18:2) is catalyzed by a Δ12-desaturase. aocs.org Some organisms possess alternative desaturation pathways. For example, a Δ8-desaturase activity has been identified, which can act on C20 fatty acids, providing an alternative route for LCPUFA biosynthesis. nih.govfrontiersin.org The FADS2 gene in humans encodes a trifunctional desaturase with Δ6, Δ8, and other desaturase activities. nih.gov

Elongases, part of the microsomal fatty acid chain elongation system (FACES), add two-carbon units to the carboxyl end of a fatty acid. nih.gov This four-step cycle involves condensation, reduction, dehydration, and another reduction. frontiersin.orgnih.gov The rate-limiting step is catalyzed by ELOVL (elongation of very long-chain fatty acids) enzymes. nih.gov The synthesis of long-chain PUFAs often involves alternating actions of desaturases and elongases. google.com

Role of Lipoxygenases (LOX), Cyclooxygenases (COX), and Cytochrome P450 (CYP) in Oxidative Metabolism of Precursors

The oxidative metabolism of precursor fatty acids like linoleic acid is primarily carried out by three major enzyme families: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. wikipedia.orgportlandpress.comnih.gov

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs. nih.govresearchgate.net This reaction leads to the formation of fatty acid hydroperoxides. nih.govresearchgate.net For example, LOXs can convert linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). wikipedia.orggsartor.org These hydroperoxides are key intermediates in the biosynthesis of various bioactive lipids, including jasmonates in plants. cabidigitallibrary.orgashs.org The fungus Gaeumannomyces graminis possesses a linoleic acid (8R)-dioxygenase that produces (8R)-hydroperoxylinoleic acid. nih.gov

Cyclooxygenases (COX) , also known as prostaglandin (B15479496) H synthases, are heme-containing enzymes with both cyclooxygenase and peroxidase activities. portlandpress.comskinident.world While they are well-known for converting arachidonic acid into prostaglandins, their interaction with 18-carbon fatty acids like linoleic acid is generally limited to their peroxidase activity. portlandpress.com

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.govresearchgate.net In fatty acid metabolism, CYP epoxygenases can convert linoleic acid into its epoxide derivatives, such as 9,10-epoxy-12-octadecenoic acid (vernolic acid) and 12,13-epoxy-9-octadecenoic acid. wikipedia.orguliege.be CYP enzymes can also hydroxylate fatty acids, initiating their degradation or converting them into other bioactive molecules. researchgate.netpnas.org For instance, human CYP2S1 can metabolize 13S-hydroperoxyoctadecadienoic acid to 13-oxooctadecadienoic acid. nih.gov

Hydratase Activity in Microbial Biosynthesis

Microbial pathways, particularly in gut bacteria, provide alternative routes for the formation of hydroxylated fatty acids through the action of fatty acid hydratases. acs.org These enzymes catalyze the addition of water across a double bond.

Several lactic acid bacteria, such as Lactobacillus plantarum and Lactobacillus acidophilus, possess hydratases that can convert linoleic acid into hydroxy fatty acids. kyoto-u.ac.jpnih.govresearchgate.net For example, linoleic acid can be converted to 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid. nih.gov The enzyme CLA-HY from L. plantarum hydrates the cis-9 double bond of C16 and C18 fatty acids to form the corresponding 10-hydroxy fatty acids. nih.gov Some microbial hydratases exhibit broad substrate specificity, acting on a range of unsaturated fatty acids. kyoto-u.ac.jp For instance, the enzyme FA-HY1 from L. acidophilus can hydrate (B1144303) C16, C18, C20, and C22 fatty acids. kyoto-u.ac.jp In some cases, these hydroxy fatty acids can be further metabolized by dehydrogenases and isomerases to produce conjugated fatty acids. sci-hub.se

Substrate Specificity and Regulatory Mechanisms of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound and related compounds often exhibit distinct substrate specificities and are subject to complex regulatory mechanisms.

The substrate specificity of desaturases and elongases is a key determinant of the final PUFA profile. nih.gov For example, different ELOVL enzymes show preferences for saturated or monounsaturated fatty acids of varying chain lengths. nih.gov Similarly, the position of double bonds in a fatty acid can influence its recognition by desaturases and other modifying enzymes. nih.gov Studies on rat liver enzymes have shown that they can discriminate not only by the degree of unsaturation but also by the position of the double bonds in octadecatrienoic acid isomers. nih.gov

Lipoxygenases also display positional specificity. For instance, soybean lipoxygenase primarily produces 13S-HPODE from linoleic acid, while corn germ lipoxygenase yields 9D-HPODE. uu.nl The substrate specificity of allene (B1206475) oxide synthase (AOS), a CYP74 enzyme, can also be dual, as seen with OsAOS1 from rice which can act on both 13(S)- and 9(S)-hydroperoxides. koreascience.kr

Microbial hydratases can also be highly specific. The hydratase from strain DS5 shows a preference for 18-carbon monounsaturated fatty acids and is specific to the C-10 position. researchgate.netgsartor.org In contrast, FA-HY1 from Lactobacillus acidophilus demonstrates broad substrate specificity. kyoto-u.ac.jp

Regulation of these biosynthetic pathways occurs at multiple levels. The activity of key enzymes like acetyl-CoA carboxylase, the first committed step in fatty acid synthesis, is a major regulatory point. aocs.org

Genetic and Transcriptional Regulation of Biosynthetic Genes

The expression of genes encoding the enzymes for fatty acid biosynthesis is tightly controlled to meet the cell's metabolic needs and respond to environmental cues.

In plants, the genes for desaturases (FAD) and elongases (FAE) are well-characterized. aocs.org The expression of these genes can be tissue-specific and developmentally regulated. plos.org The biosynthesis of jasmonic acid, which involves LOX, allene oxide synthase (AOS), and allene oxide cyclase (AOC), is regulated at the transcriptional level in response to stress. nih.govcabidigitallibrary.org Transcription factors play a crucial role in this regulation. plos.org

In humans, the expression of the FADS2 gene, which encodes a key desaturase, is regulated by transcription factors such as the sterol regulatory element-binding protein (SREBP)-1c and the peroxisome proliferator-activated receptor α (PPARα). ocl-journal.org Genetic variants (SNPs) within the FADS genes have been associated with differences in LCPUFA levels. nih.gov The activation of immune cells, such as peripheral blood mononuclear cells, can lead to increased mRNA expression of FADS1, FADS2, and ELOVL5, indicating transcriptional upregulation of the PUFA synthesis pathway. frontiersin.org In rats, iron deficiency has been shown to induce the expression of the Alox15 gene (encoding a 12-lipoxygenase) in the intestine. nih.gov

Table 2: Key Enzymes and their Functions in Octadecanoid Biosynthesis

| Enzyme Class | Gene/Enzyme Example | Precursor Substrate(s) | Product(s) | Organism/System |

| Desaturase | FADS2 (Δ6/Δ8-desaturase) | Linoleic acid, α-Linolenic acid | γ-Linolenic acid, Stearidonic acid | Mammals |

| Elongase | ELOVL5 | C18, C20 PUFAs | C20, C22 PUFAs | Mammals |

| Lipoxygenase | 13-LOX | Linoleic acid, α-Linolenic acid | 13-HPODE, 13-HPOT | Plants, Mammals |

| Lipoxygenase | 8R-Dioxygenase | Linoleic acid | (8R)-Hydroperoxylinoleic acid | Gaeumannomyces graminis |

| Cytochrome P450 | CYP Epoxygenase | Linoleic acid | Vernolic acid, Coronaric acid | Mammals, Plants |

| Hydratase | CLA-HY | Linoleic acid | 10-hydroxy-cis-12-octadecenoic acid | Lactobacillus plantarum |

| Hydratase | FA-HY1 | Linoleic acid, Arachidonic acid | 13-hydroxy-cis-9-octadecenoic acid, 15-hydroxy-eicosatrienoic acid | Lactobacillus acidophilus |

| Allene Oxide Synthase | OsAOS1 | 13(S)-HPODE, 9(S)-HPODE | Allene oxides | Rice |

Metabolic Fate and Biotransformation of 8,12 Octadecadienoic Acid

Catabolic Pathways and Degradation in Biological Systems

The breakdown of 8,12-octadecadienoic acid primarily occurs through oxidative processes that shorten its carbon chain, a fundamental mechanism for energy production and molecular recycling in biological systems.

Beta-Oxidation and Alpha-Oxidation Mechanisms

While specific details on the beta-oxidation and alpha-oxidation of this compound are not extensively documented in the provided results, it is known that fatty acids are generally catabolized through these pathways. Beta-oxidation is the primary mitochondrial and peroxisomal process for breaking down fatty acids into two-carbon acetyl-CoA units. For unsaturated fatty acids like this compound, additional enzymes are required to handle the double bonds. For instance, 13(S)-HODE, a metabolite of linoleic acid, can undergo peroxisome-dependent β-oxidation to shorter-chain products. wikipedia.org

Formation of Shorter-Chain Metabolites

The degradation of this compound and other related fatty acids leads to the formation of various shorter-chain metabolites. For example, the hydroperoxide lyase pathway can cleave hydroperoxy fatty acids to produce short-chain aldehydes with six and nine carbons. tandfonline.com The metabolism of 13(S)-HODE through peroxisomal β-oxidation results in 16-carbon, 14-carbon, and 12-carbon products, which are then released from the cell, serving as a mechanism to inactivate and dispose of 13(S)-HODE. wikipedia.org

Conversion to Oxygenated Fatty Acids and Oxylipins

A significant fate of this compound involves its conversion into a diverse group of oxygenated metabolites known as oxylipins. These molecules are potent signaling molecules involved in a wide range of physiological and pathological processes. This conversion is primarily mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. wikipedia.orgacs.org

Hydroxyoctadecadienoic Acids (HODEs)

HODEs are major metabolites of linoleic acid isomers, including this compound. nih.gov Their formation can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Formation:

Lipoxygenases (LOXs): These enzymes catalyze the stereospecific insertion of oxygen. Plant lipoxygenases can convert linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) or 9-hydroperoxy-10E,12Z-octadecadienoic acid (9(S)-HPODE), which are then reduced to their corresponding HODEs. nih.gov For example, 15-lipoxygenase-1 (ALOX15) preferentially converts linoleic acid to 13(S)-HPODE, which is rapidly reduced to 13(S)-HODE. wikipedia.orgnih.gov

Cyclooxygenases (COXs): COX-1 and COX-2 can metabolize linoleic acid to predominantly 9(R)-HODE and lesser amounts of 9(S)-HODE. wikipedia.org They also produce 13(S)-HODE, with COX-2 showing a higher preference for linoleic acid. wikipedia.orgwikipedia.org

Cytochrome P450 (CYP) Enzymes: CYP monooxygenases metabolize linoleic acid into a mixture of 9-HODEs and 13-HODEs, typically producing racemic mixtures with a predominance of the R stereoisomer in human liver microsomes. wikipedia.orgnih.gov

Non-enzymatic Formation: Free radical oxidation of linoleic acid can also produce a variety of HODE isomers. wikipedia.org

| Enzyme/Pathway | Primary HODE Products from Linoleic Acid | Stereochemistry |

| 15-Lipoxygenase-1 (ALOX15) | 13-HODE | Predominantly 13(S)-HODE |

| Cyclooxygenase (COX) | 9-HODE and 13-HODE | Predominantly 9(R)-HODE and 13(S)-HODE |

| Cytochrome P450 (CYP) | 9-HODE and 13-HODE | Racemic mixtures, R > S |

| Free Radical Oxidation | Mixture of HODE isomers | Non-specific |

Oxooctadecadienoic Acids (OxoODEs)

HODEs can be further oxidized to form keto derivatives known as oxooctadecadienoic acids (OxoODEs). wikipedia.orgwikipedia.org This conversion is catalyzed by NAD+-dependent hydroxy-fatty-acid dehydrogenases. wikipedia.orgwikipedia.org

9-OxoODE: 9-HODE is metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org

13-OxoODE: 13(S)-HODE is oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE). wikipedia.org

Pure lipoxygenase from pea seeds has been shown to directly produce both hydroperoxy and keto fatty acids from linoleic acid, forming (10E,12Z)-9-keto-10,12-octadecadienoic acid (9-KODE) and (9Z,11E)-13-keto-9,11-octadecadienoic acid (13-KODE). researchgate.net Interestingly, OxoODEs with a trans/trans conjugated diene structure, found in tomato juice, show strong biological activity. researchgate.netresearchgate.net

Epoxy and Dihydroxy Derivatives

The double bonds of this compound are susceptible to epoxidation, a reaction catalyzed primarily by cytochrome P450 enzymes, leading to the formation of epoxyoctadecenoic acids (EpOMEs). frontiersin.org

Formation of Epoxides: CYP epoxygenases, such as CYP2J2, CYP2C8, and CYP2C9, convert linoleic acid to 9,10-epoxyoctadecenoic acid (9,10-EpOME, also known as leukotoxin) and 12,13-epoxyoctadecenoic acid (12,13-EpOME, also known as isoleukotoxin). frontiersin.org

Conversion to Dihydroxy Derivatives: These epoxides are subsequently metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxy derivatives: 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). frontiersin.orgwikipedia.org The formation of these diols appears to be a critical step for the biological activity attributed to the parent epoxides. wikipedia.org

| Precursor | Epoxide | Dihydroxy Derivative | Key Enzymes |

| Linoleic Acid | 9,10-Epoxyoctadecenoic acid (9,10-EpOME) | 9,10-Dihydroxyoctadecenoic acid (9,10-DiHOME) | CYP Epoxygenases, sEH |

| Linoleic Acid | 12,13-Epoxyoctadecenoic acid (12,13-EpOME) | 12,13-Dihydroxyoctadecenoic acid (12,13-DiHOME) | CYP Epoxygenases, sEH |

Nitrated Derivatives (e.g., Nitrolinoleic Acid)

Nitrated fatty acids (NO2-FAs) are products of reactions involving nitric oxide-derived species and unsaturated fatty acids. gerli.com These reactions, which can occur endogenously, lead to the formation of nitroalkene derivatives of common fatty acids, including oleic, linoleic, and arachidonic acids. pnas.org Specifically, the nitration of linoleic acid, which can be initiated by nitric oxide (•NO2) abstracting a hydrogen atom from the bis-allylic carbon, results in the formation of nitrolinoleic acid (LNO2). gerli.com This process can also be catalyzed by acid in specific physiological or pathological conditions. gerli.com

Two primary positional isomers of nitrolinoleic acid have been identified in human plasma lipoproteins and red blood cell membranes: 10-nitro-9,12-octadecadienoic acid and 12-nitro-9,12-octadecadienoic acid. gerli.compnas.org These nitrated derivatives are found at concentrations of approximately 500 nM, with a significant portion being esterified to phospholipids (B1166683) or neutral lipids. gerli.compnas.orggoogle.com This makes nitrolinoleic acid a quantitatively significant bioactive oxide of nitrogen in the human vascular system. google.comresearchgate.net The presence of these compounds is not limited to humans; they have also been detected in plants, such as in olives and extra virgin olive oil. gerli.com

Nitrolinoleic acid and other nitrated fatty acids are recognized as signaling molecules with anti-inflammatory properties. gerli.comgsartor.org They can inhibit the expression of cytokines and inducible nitric oxide synthase in monocytes. gerli.com Furthermore, nitrolinoleic acid acts as a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear hormone receptor that plays a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation. google.compnas.org The interaction with PPARγ is specific to the nitrated form of the fatty acid and is not replicated by linoleic acid or its oxidation products. pnas.org

The formation of nitrated derivatives is not limited to linoleic acid. Mass spectrometric analyses have revealed the presence of nitrated forms of palmitoleic, oleic, linolenic, arachidonic, eicosapentaenoic, and docosahexaenoic acids in human plasma and urine, often alongside their nitrohydroxy derivatives. gerli.com

Table 1: Key Nitrated Derivatives of Unsaturated Fatty Acids

| Parent Fatty Acid | Nitrated Derivative(s) | Common Location |

|---|---|---|

| Linoleic Acid | 10- and 12-nitro-9,12-octadecadienoic acid (Nitrolinoleic Acid) | Human plasma lipoproteins, red blood cell membranes gerli.compnas.org |

| Oleic Acid | Nitro-oleic acid | Human plasma and urine gerli.com |

| Palmitoleic Acid | Nitrated palmitoleic acid | Human plasma and urine gerli.com |

| Linolenic Acid | Nitrated linolenic acid | Human plasma and urine gerli.com |

| Arachidonic Acid | Nitrated arachidonic acid | Human plasma and urine gerli.com |

| Eicosapentaenoic Acid | Nitrated eicosapentaenoic acid | Human plasma and urine gerli.com |

| Docosahexaenoic Acid | Nitrated docosahexaenoic acid | Human plasma and urine gerli.com |

Interconversion with Other Polyunsaturated Fatty Acids (PUFAs)

The metabolism of this compound is interconnected with the metabolic pathways of other polyunsaturated fatty acids (PUFAs). The enzymes responsible for the synthesis of various PUFAs, namely desaturases and elongases, can act on a range of substrates. acs.org Mammals cannot synthesize PUFAs de novo and rely on dietary intake of essential fatty acids like linoleic acid (an isomer of this compound) and alpha-linolenic acid. researchgate.netgoogle.com

Linoleic acid (18:2 n-6) serves as the precursor for the synthesis of longer-chain n-6 PUFAs. The metabolic cascade begins with the conversion of linoleic acid to gamma-linolenic acid (GLA; 18:3 n-6) by the enzyme Δ6-desaturase. wikipedia.org GLA is then elongated to dihomo-γ-linolenic acid (DGLA; 20:3 n-6), which is a precursor to arachidonic acid (AA; 20:4 n-6). wikipedia.org This conversion pathway highlights the potential for this compound, as an isomer of linoleic acid, to be channeled into the synthesis of other biologically important PUFAs, provided it is recognized by the respective enzymes.

Furthermore, there is evidence of interconversion between different PUFA families. For instance, 9,12-hexadecadienoic acid (16:2 n-4) can be converted to 8,11,14-octadecatrienoic acid (18:3 n-4) in rat liver cells. nih.gov This process involves a Δ6 desaturation followed by elongation. nih.gov This suggests that the metabolic machinery for PUFA synthesis can accommodate various substrates, potentially including different isomers of octadecadienoic acid.

The enzymes involved in these conversions, particularly the fatty acid desaturases (FADS), play a critical role. Genetic variations in the FADS genes can influence the levels of different PUFAs in the body. researchgate.net

Table 2: Key Enzymes in PUFA Interconversion

| Enzyme | Function | Substrate Example | Product Example |

|---|---|---|---|

| Δ6-Desaturase (FADS2) | Introduces a double bond at the 6th carbon from the carboxyl end | Linoleic Acid (18:2 n-6) | Gamma-Linolenic Acid (18:3 n-6) wikipedia.org |

| Elongase (ELOVL) | Extends the carbon chain of the fatty acid | Gamma-Linolenic Acid (18:3 n-6) | Dihomo-γ-Linolenic Acid (20:3 n-6) acs.org |

| Δ5-Desaturase (FADS1) | Introduces a double bond at the 5th carbon from the carboxyl end | Dihomo-γ-Linolenic Acid (20:3 n-6) | Arachidonic Acid (20:4 n-6) researchgate.net |

Compartmentalization of this compound Metabolism within Cells and Organelles

The metabolism of fatty acids, including this compound, is distinctly compartmentalized within eukaryotic cells, primarily occurring in mitochondria and peroxisomes. scirp.orgoup.com This separation allows for the specialized processing of different types of fatty acids and prevents interference between metabolic pathways. frontiersin.org

Mitochondria are the primary sites for the β-oxidation of most fatty acids, a process that breaks them down to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. scirp.org While mitochondria can oxidize long-chain fatty acids, very-long-chain fatty acids (VLCFAs) are exclusively handled by peroxisomes. mdpi.com

Peroxisomes also carry out β-oxidation, but with some key differences from the mitochondrial pathway. scirp.org The peroxisomal system is particularly important for the initial breakdown of VLCFAs, dicarboxylic acids, and certain PUFAs. mdpi.commdpi.com Unlike mitochondria, peroxisomal β-oxidation is incomplete, shortening the fatty acid chains to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation. scirp.org The entry of fatty acids into peroxisomes is facilitated by specific ABC transporters. mdpi.com

The distribution of labor between these two organelles is crucial for efficient fatty acid metabolism. For instance, studies on the oxidation of arachidonic acid (20:4 n-6) and eicosapentaenoic acid (20:5 n-3) in liver cells have shown that while both are primarily oxidized in mitochondria, peroxisomes contribute significantly to the oxidation of eicosapentaenoic acid. nih.gov This suggests that the degree of unsaturation and chain length of a fatty acid can influence its metabolic routing within the cell.

Furthermore, the metabolism within these organelles is interconnected. scirp.org For example, dicarboxylic acids produced via ω-oxidation can undergo peroxisomal β-oxidation, yielding metabolites like succinate (B1194679) and acetyl-CoA that can then be used by the mitochondria. medsciencegroup.com This metabolic crosstalk ensures the efficient processing of a wide variety of fatty acids. The compartmentalization also serves to sequester potentially toxic intermediates and manage the production of reactive oxygen species (ROS), which are generated during β-oxidation in both organelles. scirp.orgfrontiersin.org

Table 3: Comparison of Fatty Acid Oxidation in Mitochondria and Peroxisomes

| Feature | Mitochondria | Peroxisomes |

|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids scirp.org | Very-long-chain fatty acids, dicarboxylic acids, some PUFAs mdpi.commdpi.com |

| β-Oxidation Pathway | Complete oxidation to acetyl-CoA scirp.org | Incomplete oxidation, chain shortening scirp.org |

| Energy Production | Directly linked to ATP synthesis via oxidative phosphorylation scirp.org | Not directly coupled to ATP synthesis; produces heat mdpi.com |

| Electron Acceptor in First Step | FAD | FAD |

| Handling of Products | Acetyl-CoA enters the citric acid cycle scirp.org | Shortened acyl-CoAs are transported to mitochondria scirp.org |

| Associated Functions | Major site of cellular energy production scirp.org | Detoxification, synthesis of specific lipids (e.g., plasmalogens) scirp.org |

Molecular and Cellular Biological Roles of 8,12 Octadecadienoic Acid

Modulation of Cellular Signaling Pathways

8,12-Octadecadienoic acid, a specific isomer of octadecadienoic acid, and its related compounds are involved in the modulation of complex cellular signaling networks. These fatty acids can influence intracellular communication, protein kinase cascades, and the activity of nuclear receptors, thereby affecting fundamental cellular processes.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. plos.orgnih.govsigmaaldrich.com PPARs are activated by fatty acids and their derivatives, which serve as endogenous ligands. pnas.orgahajournals.org Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), bind to specific DNA sequences called peroxisome proliferator response elements (PPREs), and recruit coactivators to initiate the transcription of target genes. nih.govnih.gov

While direct evidence specifically detailing the interaction of this compound with PPARs is not extensively documented, studies on closely related isomers and their derivatives have established their role as PPAR ligands. For instance, network pharmacology analyses have indicated that active constituents in certain natural oils, such as 9,12-octadecadienoic acid (linoleic acid), interact with targets that include PPARα and PPARδ. windows.net Furthermore, various oxidized derivatives of linoleic acid, such as hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODAs), are recognized as natural ligands for PPARs. plos.orgahajournals.orgnih.gov For example, 13-oxo-9,11-octadecadienoic acid has been identified as a potent PPARα agonist. plos.org Similarly, certain HODE isomers can induce PPARγ-mediated transcriptional activation. nih.gov Nitrolinoleic acid, another derivative, shows potent activation of PPARγ. pnas.org This ligand-dependent activation is a key mechanism through which these fatty acids exert their biological effects. nih.govnih.gov

Table 1: Interaction of Octadecadienoic Acid Isomers and Derivatives with PPARs This table is based on data for related isomers and derivatives of this compound.

| Compound/Derivative | PPAR Isoform | Observed Effect | Reference |

| 9,12-Octadecadienoic acid | PPARα, PPARδ | Interaction suggested by network analysis | windows.net |

| 13-oxo-9,11-Octadecadienoic acid | PPARα | Potent agonist, induces PPARα activation | plos.org |

| 10- and 12-(Z,E)-HODEs | PPARγ | Induce PPARγ-mediated transcriptional activation | nih.gov |

| 13-(E,E)-HODE | PPARγ | Induces PPARγ-mediated transcriptional activation | nih.gov |

| Nitrolinoleic acid | PPARγ | Potent endogenous ligand and activator | pnas.org |

Mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. nih.gov The MAPK family includes key kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.gov

Research on related octadecadienoic acid compounds has demonstrated their ability to modulate MAPK signaling. A study on 8-oxo-9-octadecenoic acid, a structurally similar compound, revealed that it inhibits inflammatory responses by decreasing the phosphorylation of JNK and ERK in macrophages stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition of MAPK phosphorylation is a key part of its anti-inflammatory mechanism. nih.gov Similarly, network pharmacology studies have suggested that constituents of Xanthoceras sorbifolia Bunge oil, including 9,12-octadecadienoic acid, interact with core targets like MAPK1 and MAPK3 to modulate inflammation-related signaling pathways. windows.net These findings indicate that octadecadienoic acid isomers can influence cellular function by intervening in protein kinase cascades.

Second messengers are intracellular molecules that are rapidly generated or released in response to an extracellular signal (the "first messenger") and are essential for signal transduction. wikipedia.orgresearchgate.net Key second messenger systems involve molecules like cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP₃), and diacylglycerol (DAG). wikipedia.orgnih.gov These molecules amplify the initial signal and trigger a variety of cellular responses. nih.gov

There is limited direct research on the impact of this compound on these systems. However, studies on metabolites of related fatty acids suggest a potential for interaction. For example, 12(S)-HETE, a metabolite of arachidonic acid, has been shown to trigger a rapid increase in cellular levels of the second messengers DAG and IP₃. nih.gov Notably, this effect was inhibited by 13(S)-HODE, a metabolite of the closely related linoleic acid (9,12-octadecadienoic acid). nih.gov This suggests a receptor-mediated mechanism involving the hydrolysis of inositol phospholipids (B1166683), a classic second messenger generating pathway. nih.gov This indicates that metabolites derived from octadecadienoic acids could play a role in modulating intracellular signaling by influencing the levels of critical second messengers.

Intercellular communication is fundamental for coordinating cellular activities in multicellular organisms. Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, a process known as gap junctional intercellular communication (GJIC). nih.gov

Research into conjugated linoleic acids (CLAs), which are a group of isomers of octadecadienoic acid, has shed light on their role in this process. Studies have shown that specific CLA isomers can enhance GJIC in human breast cancer cells. nih.gov This effect was associated with an increase in the expression of connexin43, a primary protein component of gap junctions, at both the transcriptional and translational levels. nih.gov By upregulating GJIC, these fatty acids can influence processes like cell growth and apoptosis. nih.gov While this research focuses on CLA isomers, it highlights a potential mechanism by which octadecadienoic acids could mediate intercellular signaling.

Impact on Intracellular Second Messenger Systems

Regulation of Gene Expression and Transcriptional Control

The biological effects of fatty acids are often mediated through their ability to regulate the expression of specific genes. This transcriptional control allows cells to adapt to metabolic and environmental changes.

A key biological role of this compound and its related compounds is the modulation of inflammatory gene expression. Chronic inflammation involves the sustained production of pro-inflammatory mediators, driven by the expression of genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

A significant finding comes from the analysis of a fungal extract from Aspergillus unguis, which was found to contain this compound. This extract demonstrated notable anti-inflammatory effects by significantly reducing the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 in macrophages stimulated by LPS. nih.gov

This is supported by research on structurally related compounds. For instance, 8-oxo-9-octadecenoic acid significantly suppresses the LPS-induced production of NO and the inflammatory cytokines TNF-α and IL-6. nih.govresearchgate.net This suppression is achieved by downregulating the expression of the iNOS and COX-2 proteins. nih.govresearchgate.net The regulation of these genes is often controlled by upstream signaling pathways like NF-κB and MAPK, which are also inhibited by these fatty acids. nih.govresearchgate.netmdpi.com

Table 2: Effects of this compound and Related Compounds on Inflammatory Gene Expression

| Compound | Target Gene | Cellular Context | Observed Effect | Reference |

| This compound (in fungal extract) | iNOS, COX-2, TNF-α, IL-6 | LPS-stimulated macrophages | Significant reduction in mRNA expression | nih.gov |

| 8-oxo-9-octadecenoic acid | iNOS, COX-2 | LPS-stimulated RAW 264.7 macrophage cells | Downregulation of protein expression | nih.govresearchgate.net |

| 8-oxo-9-octadecenoic acid | TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophage cells | Inhibition of cytokine production | nih.govresearchgate.net |

| 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) | iNOS, TNF-α, IL-1β | LPS-stimulated RAW 264.7 macrophage cells | Downregulation of mRNA and protein expression | mdpi.comnih.gov |

Modulation of Lipid Metabolism-Related Genes

While direct studies on the modulation of lipid metabolism-related genes by this compound are limited, research on its isomers and related oxidized metabolites provides significant insights. For instance, the linoleic acid (an isomer of this compound) metabolite 13-oxo-9,11-octadecadienoic acid has been shown to be a potent activator of peroxisome proliferator-activated receptor alpha (PPAR-α). nih.govresearchgate.net Activation of PPAR-α is crucial for regulating energy metabolism, particularly by increasing the expression of genes involved in fatty acid oxidation. researchgate.net This leads to a decrease in triglyceride accumulation in tissues. researchgate.net

Another linoleic acid-derived ketone, 9-keto-oxytrienoic acid (9-KOTrE), promotes fatty acid uptake and oxidation by inducing the mRNA expression of PPAR-α target genes. nih.gov Furthermore, studies on other polyunsaturated fatty acids have demonstrated that they can inhibit the expression of genes related to endogenous fatty acid synthesis, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and HMG-CoA reductase (HMGC), thereby helping to modulate dyslipidemia. researchgate.net Although these findings pertain to related compounds, they suggest potential mechanisms by which this compound could influence lipid metabolism at the genetic level.

Influence on Cellular Membrane Structure and Function

The structure and function of cellular membranes are intrinsically linked to their lipid composition, and the incorporation of fatty acids like this compound can induce significant changes.

Integration into Lipid Bilayers and Effects on Membrane Fluidity

Polyunsaturated fatty acids (PUFAs), including isomers of this compound, are fundamental components of membrane phospholipids. acs.org The presence of cis double bonds in the acyl chains of fatty acids introduces kinks, which prevents tight packing of the phospholipid molecules. nih.gov This disruption of packing increases the fluidity of the membrane. nih.govresearchgate.net The fluidity of the cell membrane is critical for its proper function, influencing the activity of membrane-bound proteins and the transport of substances across the membrane. oup.commdpi.com The degree of unsaturation and the length of the fatty acid chains are key determinants of membrane fluidity; generally, a higher degree of unsaturation leads to a more fluid membrane. nih.govmdpi.com The incorporation of this compound into the lipid bilayer would be expected to increase membrane fluidity due to its two double bonds. This is a crucial mechanism for organisms to adapt to changes in temperature, as maintaining membrane fluidity is essential for cell viability. nih.gov

Modulation of Cellular Processes (Mechanistic Studies)

This compound and its related compounds have been shown to modulate a variety of cellular processes, including cell survival and antioxidant responses.

Effects on Cell Proliferation and Apoptosis in Cell Lines

Research has demonstrated that octadecadienoic acid can significantly inhibit the proliferation of glioma cells and promote their apoptosis. Mechanistically, this has been linked to the upregulation of pro-apoptotic proteins such as p21 and caspase-9, and the downregulation of survival signaling molecules like p53, PI3K, and PKB/Akt. This suggests an inhibition of the PI3K-Akt signaling pathway, which is a key regulator of cell division and survival.

Derivatives of octadecadienoic acid have also been studied. For instance, 9-oxo-octadecadienoic acids have been shown to suppress the proliferation of human cervical cancer cell lines in a concentration-dependent manner and induce apoptosis. researchgate.netresearchgate.net Similarly, hydroxyoctadecadienoic acids (HODEs), which are metabolites of linoleic acid, have been observed to affect the growth and apoptosis of colorectal cancer cell lines. physiology.org Interestingly, different enantiomers of 13-HODE can have opposing effects, highlighting the specificity of these interactions. physiology.org In contrast, some studies have shown that at low concentrations, certain fatty acids can induce cell proliferation. frontiersin.org

| Compound | Cell Line | Effect | Mechanism | Citation |

|---|---|---|---|---|

| Octadecadienoic acid | Glioma cells | Inhibition of proliferation, promotion of apoptosis | Upregulation of p21 and caspase-9; downregulation of p53, PI3K, PKB/Akt | |

| 9-oxo-octadecadienoic acids | Human cervical cancer cells (HeLa, SiHa) | Inhibition of proliferation, induction of apoptosis | Alteration of cell cycle and p53 pathways, decreased CDK1 expression | researchgate.netresearchgate.net |

| 13(S)-HODE | Caco-2 (colorectal cancer) | Decreased cell growth and DNA synthesis | - | physiology.org |

Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging, Lipid Peroxidation Inhibition)

This compound and its isomers possess antioxidant properties. One of the primary mechanisms of antioxidant action is the scavenging of free radicals. nih.govekb.eg These reactive species can cause significant cellular damage through processes like lipid peroxidation. tandfonline.com Lipid peroxidation is a chain reaction where free radicals attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid hydroperoxides and other damaging products. tandfonline.comresearchgate.netnih.govresearchgate.net

Compounds like linoleic acid can inhibit lipid peroxidation. tandfonline.com The antioxidant activity can be enhanced in the presence of other antioxidants like ascorbic acid and α-tocopherol, demonstrating a synergistic effect. tandfonline.com The mechanism involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it and breaking the peroxidation chain reaction. rsc.org The resulting antioxidant radical is often more stable and less reactive. rsc.org

Studies have shown that extracts containing 9,12-octadecadienoic acid exhibit significant free radical scavenging activity against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govmdpi.comd-nb.info This activity is often attributed to the presence of the double bonds in the fatty acid chain, which can react with and neutralize free radicals. researchgate.net Furthermore, some metabolites of octadecadienoic acid can activate cellular antioxidant response pathways, such as the NRF2 pathway, leading to the expression of antioxidant genes. frontiersin.org

| Compound/Extract Containing It | Assay | Observed Activity | Citation |

|---|---|---|---|

| Essential oil of Elaeagnus umbellata (contains cis-cis-9,12-Octadecadienoic acid) | DPPH and ABTS free radical scavenging | Significant scavenging potential | nih.gov |

| Salsola villosa extract (contains 9,12-octadecadienoic acid (Z,Z)-) | DPPH free radical scavenging | Active with an IC50 of 0.99 ± 0.05 mg/mL | mdpi.com |

| Linoleic acid | Inhibition of lipid peroxidation | Retarded lipid peroxidation | tandfonline.com |

| Lactate (in the presence of linoleic acid micelles) | Inhibition of linoleic acid autoxidation | Reduced lipid peroxidation by scavenging peroxyl radicals | physiology.org |

Antimicrobial Activity Against Specific Microorganisms (in vitro)

This compound has demonstrated notable antimicrobial properties against a range of microorganisms in laboratory settings. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

The compound has been identified as an active antimicrobial agent in various natural sources. For instance, it is one of the fatty acid esters that exhibit antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Some research highlights its significant inhibitory action specifically against the Gram-positive bacteria S. aureus and B. subtilis. researchgate.net Furthermore, its methyl ester form has been found in substances that show high antibacterial activity against Listeria monocytogenes and Salmonella choleraesuis. researchgate.net

The antimicrobial effects of this compound are not limited to bacteria. It has also been found to possess antifungal properties. researchgate.net For example, the (Z,Z) isomer of 9,12-octadecadienoic acid, extracted from several lactic acid bacteria, has been shown to have antifungal activity. researchgate.net In studies involving crude extracts, this fatty acid was a component of extracts that displayed significant antifungal effects against Dreschslera turcica and antibacterial action against Salmonella typhi. areeo.ac.ir

Below is a table summarizing the in vitro antimicrobial activity of this compound and its derivatives against various microorganisms.

Table 1: In Vitro Antimicrobial Activity of this compound and its Derivatives

| Microorganism | Type | Finding |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Inhibited by this compound. researchgate.net |

| Staphylococcus epidermidis | Gram-positive bacteria | Inhibited by this compound. researchgate.net |

| Bacillus subtilis | Gram-positive bacteria | Inhibited by this compound. researchgate.net |

| Escherichia coli | Gram-negative bacteria | Inhibited by this compound. researchgate.net |

| Pseudomonas aeruginosa | Gram-negative bacteria | Inhibited by this compound. researchgate.net |

| Listeria monocytogenes | Gram-positive bacteria | Methanolic extract containing the methyl ester showed high activity. researchgate.net |

| Salmonella choleraesuis | Gram-negative bacteria | Methanolic extract containing the methyl ester showed high activity. researchgate.net |

| Salmonella typhi | Gram-negative bacteria | Extract containing the acid demonstrated maximum activity. areeo.ac.ir |

| Candida albicans | Fungus | Screened for activity. researchgate.net |

| Aspergillus niger | Fungus | Screened for activity. researchgate.net |

Anti-inflammatory Actions at the Cellular Level (e.g., inhibition of phospholipase A2, microglial cell activation)

This compound and its derivatives exert anti-inflammatory effects at the cellular level through various mechanisms, including the inhibition of key inflammatory enzymes and the modulation of immune cell activity.

One of the primary anti-inflammatory actions is the inhibition of phospholipase A2 (PLA2). Derivatives of octadecenoic acid have been found to be effective inhibitors of snake venom PLA2 toxins. researchgate.net PLA2 enzymes are crucial in the inflammatory process as they release arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. nih.govmdpi.com By inhibiting PLA2, these fatty acids can effectively reduce the production of these inflammatory mediators.

The compound also demonstrates significant effects on microglial cells, the primary immune cells of the central nervous system. nih.gov 9,12-Octadecadienoic acid, a major precursor to arachidonic acid, has been shown to have a notable inhibitory effect on the activation of microglial cells. tandfonline.com This action can potentially counteract inflammatory responses in the brain. tandfonline.com Studies have shown that certain fatty acids can modulate microglial polarization, shifting them from a pro-inflammatory to an anti-inflammatory state. nih.gov For instance, some fatty acids can inhibit the activation of the NF-κB pathway in microglia, a key signaling pathway in the inflammatory response. researchgate.net

Furthermore, related keto-octadecadienoic acids have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells. nih.gov This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway, such as JNK and ERK. nih.gov

Role in Specialized Lipids and Lipid Mediators

Precursor to Eicosanoids and Octadecanoids

This compound, a C18 fatty acid, serves as a precursor for the synthesis of a class of signaling molecules known as octadecanoids. nih.gov These are oxygenated metabolites of 18-carbon fatty acids, analogous to the well-known eicosanoids derived from 20-carbon fatty acids like arachidonic acid. nih.govskinident.world The production of octadecanoids occurs through the action of the same enzymatic systems responsible for eicosanoid formation, namely cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.gov

When released from cell membranes by phospholipases, 18-carbon polyunsaturated fatty acids can be metabolized by these enzymes to generate a variety of bioactive octadecanoids. nih.gov For example, linoleic acid, an isomer of this compound, is a substrate for both COX-1 and COX-2 enzymes. nih.gov While the role of octadecanoids in mammalian biology has been less studied compared to eicosanoids, they are increasingly recognized as important lipid mediators involved in processes like inflammation and immune regulation. nih.gov It's noteworthy that due to the high abundance of C18 fatty acids in the diet, the constitutive levels of many octadecanoids in tissues are generally higher than those of eicosanoids and docosanoids. nih.gov

Formation of Conjugated Dienoic Isomers and Their Bioactivity

This compound can be converted into conjugated dienoic isomers, collectively known as conjugated linoleic acid (CLA). nih.govresearchgate.net These isomers are characterized by having conjugated double bonds, as opposed to the interrupted double bonds found in the parent molecule. researchgate.net The formation of CLA can occur through enzymatic processes, for example, by certain anaerobic bacteria. nih.gov

CLA isomers possess a wide range of biological activities. researchgate.net Different isomers have been associated with distinct effects. For instance, the cis-9, trans-11 isomer is noted for its potential anticarcinogenic properties, while the trans-10, cis-12 isomer has been shown to affect lipid metabolism and reduce body fat. calpoly.edu Some studies suggest that the cis-9, trans-11 isomer is the most biologically important, as it is the major isomer incorporated into the phospholipid fraction of tissues. nih.gov

The bioactivity of CLA extends to anti-inflammatory and antioxidant properties. researchgate.net The antioxidant potential may be related to the ability of the conjugated double bond system to stabilize free radicals. researchgate.net Research has shown that CLA can modulate the immune system and inhibit the development of atherosclerosis in animal models. calpoly.eduagriculturejournals.cz The diverse biological effects of different CLA isomers highlight the importance of specific isomer formation for targeted physiological responses. agriculturejournals.czresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9,12-Octadecadienoic acid |

| Arachidonic acid |

| cis-9, trans-11-octadecadienoic acid |

| trans-10, cis-12-octadecadienoic acid |

| 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) |

| Linoleic acid |

| Oleic acid |

| Palmitic acid |

| Heptadecanoic acid |

| 9-Octadecenoic acid, methyl ester |

| 9,12,15-Octadecatrien-1-ol |

| n-Hexadecanoic acid |

| 2-Pyrazoline |

| 2,4-Decadienal |

| 10-hydroxy-cis-12-octadecenoic acid |

| γ-linolenic acid |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) |

| 13-HPODE |

Synthetic Methodologies for 8,12 Octadecadienoic Acid and Its Analogues

Total Synthesis Strategies

Total synthesis provides a means to construct 8,12-octadecadienoic acid and its analogues from simple, readily available starting materials. This approach offers the flexibility to introduce specific structural features, such as particular stereoisomers of the double bonds.

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of this compound typically involves disconnecting the molecule at strategic points to identify simpler precursor fragments. A common strategy involves disconnection around the double bonds, leading to smaller alkyl chains with functional groups amenable to coupling reactions. For instance, a C-C bond disconnection can lead to key intermediates like aldehydes and phosphonium (B103445) salts, which can be coupled using reactions like the Wittig reaction. Another approach involves the disconnection of both sides of a central olefin, which can be formed via cross-coupling reactions.

A plausible retrosynthetic pathway could involve the following key disconnections:

Disconnection of the C8-C9 or C11-C12 double bond: This suggests the use of olefination reactions, such as the Wittig reaction, to form the double bond. jgpt.co.in This would involve a C8 or C11 aldehyde and a corresponding phosphonium ylide.

Disconnection adjacent to the double bonds: This could lead to strategies involving alkyne intermediates, which can then be stereoselectively reduced to the desired cis or trans alkenes.

Disconnection at the C10-C11 bond: This might suggest a coupling of two smaller fragments, for example, via a Grignard reaction or a cross-coupling reaction.

Stereoselective Approaches to Specific Isomers (e.g., Z,Z, E,E, E,Z)

The biological activity of this compound isomers is often highly dependent on the stereochemistry of the double bonds. Therefore, developing stereoselective synthetic methods is crucial.

Z,Z Isomers: The synthesis of cis,cis-dienes can be challenging due to the potential for isomerization. One strategy involves the use of the Wittig reaction with unstabilized ylides, which generally favors the formation of Z-alkenes. jgpt.co.inrsc.org Another powerful method is the stereoselective reduction of a diyne precursor using catalysts like Lindlar's catalyst, which selectively hydrogenates alkynes to cis-alkenes. researchgate.net

E,E Isomers: The synthesis of trans,trans-dienes can be achieved through various methods. The Wittig-Horner-Emmons reaction, using stabilized phosphonate (B1237965) carbanions, typically yields E-alkenes with high selectivity. Reduction of alkynes with sodium in liquid ammonia (B1221849) also provides a classic method for the synthesis of trans-alkenes.

E,Z Isomers: The synthesis of conjugated linoleic acid (CLA) isomers with E,Z geometry, such as (10E, 12Z)-octadecadienoic acid, has been accomplished through multi-step stereoselective routes. researchgate.netnih.gov These syntheses often involve the sequential and stereocontrolled introduction of the two double bonds using a combination of cross-coupling and olefination reactions. For example, a palladium-catalyzed cross-coupling can be used to form one double bond, followed by a stereoselective Wittig reaction to install the second. researchgate.netnih.govnih.gov

A study on the synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid found that using THF as a solvent at -78°C for the Wittig reaction gave optimal stereoselectivity, with Z:E ratios of ≥ 97:3. nih.gov

Novel Coupling Reactions (e.g., Wittig, Suzuki Cross-Coupling)

Modern synthetic organic chemistry offers a powerful toolkit of coupling reactions that have been applied to the synthesis of this compound and its analogues.

Wittig Reaction: The Wittig reaction is a cornerstone in the synthesis of unsaturated fatty acids. jgpt.co.innumberanalytics.com It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. numberanalytics.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either Z or E isomers. nih.govnumberanalytics.com It has been utilized in the synthesis of various unsaturated fatty acids and their derivatives. jgpt.co.innih.govnih.govacs.org

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a versatile method for forming carbon-carbon bonds. nih.gov This reaction has been employed in the synthesis of conjugated dienoic acids. researchgate.net For instance, the synthesis of (7E,9Z)-octadecadienoic acid has been achieved using a Suzuki cross-coupling approach. researchgate.net The reaction's tolerance of a wide range of functional groups makes it particularly useful in the synthesis of complex molecules. nih.gov

Semi-Synthetic and Chemoenzymatic Approaches

Semi-synthetic and chemoenzymatic methods leverage naturally occurring fatty acids as starting materials, offering a more direct route to this compound and its analogues. These approaches can be highly efficient and selective.

Derivatization of Precursor Fatty Acids (e.g., Linoleic Acid Hydroxylation)

Linoleic acid, a readily available polyunsaturated fatty acid, is a common precursor for the synthesis of various octadecadienoic acid isomers. nih.govwikipedia.org Chemical isomerization of linoleic acid using a superbase or by refluxing with potassium hydroxide (B78521) in 1-butanol (B46404) can efficiently produce a mixture of conjugated linoleic acid (CLA) isomers, including 9Z,11E- and 10E,12Z-octadecadienoic acids. nih.gov

Furthermore, the hydroxylation of linoleic acid can produce valuable intermediates. For example, linoleic acid can be converted to 10-hydroxy-cis-12-octadecenoic acid by certain bacteria. nih.gov This hydroxy fatty acid can then be chemically converted to cis-9,trans-11-octadecadienoic acid. nih.gov

Enzyme-Mediated Transformations for Regio- and Stereoselectivity

Enzymes offer unparalleled regio- and stereoselectivity in chemical transformations, making them powerful tools for the synthesis of specific fatty acid isomers. metu.edu.trmdpi.com